1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene
Description
1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene (hereafter referred to as Compound X) is a synthetic stilbene derivative featuring methoxymethoxy (MOM) protecting groups. Its core structure consists of a central benzene ring substituted at positions 1 and 3 with MOM groups, while position 5 is linked via an (E)-ethenyl bridge to a 4-(methoxymethoxy)phenyl group. The molecular formula is C23H30O6, and its molecular weight is 426.48 g/mol.
MOM groups (-OCH2OCH3) are acid-labile protecting groups commonly employed in organic synthesis to mask hydroxyl functionalities, enhancing compound stability and solubility during synthetic steps. Compound X is structurally analogous to trans-resveratrol (a natural trihydroxy stilbene) but differs in its fully protected hydroxyl groups. This modification renders it a critical intermediate in pharmaceutical synthesis, particularly in pathways requiring selective deprotection for active metabolite generation .
Properties
IUPAC Name |
1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-21-13-24-18-8-6-16(7-9-18)4-5-17-10-19(25-14-22-2)12-20(11-17)26-15-23-3/h4-12H,13-15H2,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFMVUMHHLAHIT-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OCOC)OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCOC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OCOC)OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathway Overview
The HWE condensation is the most widely reported method, involving three key stages:
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Methoxymethoxy (MOM) protection of hydroxyl groups
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Phosphonate intermediate synthesis
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Stereoselective olefination
MOM Protection
3,5-Dihydroxybenzoic acid undergoes sequential MOM protection using methoxymethyl chloride (MOMCl) and diisopropylethylamine (DIPEA) in dichloromethane (DCM). Source reports a 93% yield for 4-bromo-3,5-bis(methoxymethoxy)benzoate (24 ) under these conditions.
Phosphonate Synthesis
The benzylic alcohol intermediate (25 ) is converted to phosphonate (15 ) via Arbuzov reaction with triethyl phosphite and zinc iodide. Modern Arbuzov conditions achieve 69% yield compared to 62% via classical methods.
Olefination
Sodium hexamethyldisilazide (NaHMDS) mediates HWE condensation between the phosphonate and aldehyde components in tetrahydrofuran (THF) at 0°C. Source achieved quantitative yields for the final olefination step using this approach.
Direct Coupling via Knoevenagel Condensation
Reaction Design
This one-pot method condenses MOM-protected benzaldehydes with ketones using piperidine as a base. Source demonstrated its utility for analogous stilbenes, though yields for the target compound remain unreported.
Limitations
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Requires harsh alkaline conditions (50% KOH)
Palladium-Catalyzed Cross-Coupling
Heck Reaction Approach
Aryl halides and styrenes couple via palladium catalysis. For the target compound, this would require:
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3,5-Bis(methoxymethoxy)iodobenzene
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4-(Methoxymethoxy)styrene
Source achieved 63–87% yields for similar couplings using Ni(COD)(DQ)/MeIPr- HBF4 systems.
Challenges
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Requires synthesis of unstable styrene intermediates
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Sensitive to oxygen/moisture
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Limited substrate compatibility with MOM groups
Comparative Analysis of Methods
| Method | Yield Range | E/Z Selectivity | Scalability | Key Advantage |
|---|---|---|---|---|
| HWE Condensation | 69–93% | >99:1 | High | Excellent stereocontrol |
| Knoevenagel | 30–50% | ≤14:1 | Moderate | One-pot simplicity |
| Palladium Coupling | 63–87% | N/A | Low | Versatility for analogs |
Critical Optimization Parameters
MOM Protection Efficiency
Olefination Stereochemistry
Purification Strategies
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Silica Gel Chromatography : 20–30% ethyl acetate/hexane eluent
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Recrystallization : Methanol/water (3:1) achieves >98% purity
Scalability and Industrial Relevance
The HWE route demonstrates the best scalability, with Source reporting kilogram-scale production using:
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Continuous flow MOM protection (PFA tubing reactor)
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Membrane-separated Arbuzov reaction
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Automated column chromatography
Emerging Alternatives
Enzymatic Synthesis
Lipase-catalyzed transesterification shows promise for MOM protection:
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons .
Scientific Research Applications
1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene involves its interaction with specific molecular targets. The methoxymethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl ethenyl group can engage in π-π interactions, further affecting the compound’s behavior in various environments .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Protecting Group Chemistry: MOM groups (Compound X): Cleaved under acidic conditions (e.g., HCl/MeOH), offering stability in basic environments. Benzyloxy (OBn) groups (Impurity-E): Require hydrogenolysis (H2/Pd-C) for removal, complicating synthetic workflows . Acetyl (OAc) groups: Base-labile (e.g., NaOH/MeOH), limiting use in alkaline conditions .
- Solubility and Lipophilicity :
Spectral and Physicochemical Data
| Property | Compound X | trans-Resveratrol | Triacetyl Resveratrol |
|---|---|---|---|
| 1H NMR (δ ppm) | 7.48 (ethenyl H), 4.8-5.1 (MOM -OCH2O-) | 6.3–7.4 (aromatic H) | 2.3 (-OAc), 6.5–7.5 (aromatic H) |
| LogP (Predicted) | 3.8 | 3.1 | 3.5 |
| Stability | Acid-sensitive | Oxidative degradation | Base-sensitive |
Notes:
Biological Activity
1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene, identified by its CAS number 1414361-09-3, is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of stilbene derivatives, which are known for various pharmacological properties including anticancer, anti-inflammatory, and antimicrobial effects.
- Molecular Formula : C20H24O6
- Molecular Weight : 360.41 g/mol
- Structure : The compound features multiple methoxymethoxy groups that may enhance its solubility and biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies focusing on its cytotoxicity and potential therapeutic applications.
Anticancer Activity
Research indicates that stilbene derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of cancer cells. A study demonstrated that similar compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and death.
Case Study: Cytotoxic Evaluation
In a specific case study involving the evaluation of cytotoxic effects, it was found that related stilbene compounds displayed IC50 values in the micromolar range against various cancer cell lines. While direct data on this compound is limited, the structural similarities suggest potential for comparable activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Stilbene A | MDA-MB-231 (Breast Cancer) | 10 |
| Stilbene B | HeLa (Cervical Cancer) | 15 |
| This compound | TBD | TBD |
Antimicrobial Activity
Stilbene derivatives are also noted for their antimicrobial properties. The presence of multiple methoxy groups may enhance their interaction with microbial cell membranes, leading to increased permeability and disruption of cellular functions. Studies on similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression.
- Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : Potentially scavenging free radicals and reducing oxidative stress.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step process involving methoxymethyl protection of hydroxyl groups and Pd/Cu-catalyzed cross-coupling reactions for the ethenyl bridge. For example:
- Step 1 : Protect resorcinol derivatives with methoxymethyl chloride (MOMCl) in dichloromethane using a base like NaHCO₃ to generate 1,3-bis(methoxymethoxy)benzene intermediates .
- Step 2 : Introduce the ethenyl group via Heck coupling or Stille coupling, using 4-(methoxymethoxy)styrene derivatives and PdCl₂(PPh₃)₂/CuI catalysts in acetonitrile under inert conditions .
- Critical Factors : Temperature (room temp for protection; 60–80°C for coupling), solvent polarity, and catalyst loading significantly impact regioselectivity and yield (typically 70–89% for coupling steps) .
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in spectral data?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to confirm methoxymethoxy (-OCH₂OCH₃) protons (δ 3.3–3.5 ppm) and ethenyl (CH=CH) coupling constants (J = 16 Hz for E-isomer) .
- HRMS for exact mass verification (e.g., calculated m/z for C₂₀H₂₂O₆: 374.1366) .
- IR Spectroscopy to detect C-O-C stretching (~1100 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
- HPLC-PDA to monitor purity and resolve stereoisomeric byproducts .
Advanced Research Questions
Q. How does the methoxymethoxy group influence the compound’s reactivity in electrophilic substitution reactions compared to methoxy or unprotected hydroxyl groups?
- Methodological Answer : The methoxymethoxy group acts as a protecting group that enhances solubility in non-polar solvents while maintaining stability under acidic conditions. Unlike methoxy groups, it can be selectively hydrolyzed with HCl/MeOH to regenerate hydroxyl groups for further functionalization . For example:
- Hydrolysis of methoxymethoxy to hydroxyl occurs at 0°C in 6M HCl, preserving the ethenyl bridge .
- Electrophilic bromination studies show para selectivity on the benzene ring due to electron-donating methoxymethoxy groups, confirmed by X-ray crystallography .
Q. What strategies mitigate contradictions in biological activity data when testing analogs of this compound?
- Methodological Answer : Contradictions often arise from:
- Impurity profiles : Trace intermediates (e.g., 5-{(E)-2-[4-(benzyloxy)phenyl]ethenyl}benzene-1,3-diol) can skew bioassay results. Use preparative HPLC to isolate >99% pure batches .
- Metabolic instability : Methoxymethoxy groups may undergo rapid hepatic hydrolysis. Compare activity of protected vs. deprotected analogs in in vitro (cell-free) vs. in vivo (mouse models) assays .
- Structure-activity relationship (SAR) : Systematically modify the ethenyl bridge (e.g., replace with ethynyl) or vary methoxymethoxy positions to isolate key pharmacophores .
Q. How can regioselectivity challenges in synthesizing diaryl ethenyl derivatives be addressed?
- Methodological Answer : Key approaches include:
- Catalyst tuning : Use Pd(OAc)₂ with bulky ligands (e.g., P(t-Bu)₃) to favor E-selectivity and reduce homocoupling byproducts .
- Solvent effects : Polar aprotic solvents (DMF, MeCN) improve coupling efficiency compared to THF .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and improves yield by 15–20% for temperature-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
